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Compound of Interest

Compound Name: Docosapentaenoic acid

Cat. No.: B7803403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of

Docosapentaenoic Acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA) with five

double bonds.[1] DPA exists primarily as two major isomers, n-3 DPA (Clupanodonic acid) and

n-6 DPA (Osbond acid), which are distinguished by the position of the double bond closest to

the methyl (omega) end of the molecule.[1][2] This structural difference is biologically

significant, as mammals cannot interconvert between the n-3 and n-6 classes, making them

essential components of the diet.[1] This document details DPA's chemical characteristics,

metabolic pathways, and relevant experimental methodologies to support research and

development activities.

Core Physicochemical Data
The fundamental physicochemical properties of Docosapentaenoic Acid are summarized

below. These values are critical for understanding its behavior in biological and experimental

systems, from formulation development to cellular uptake studies.

Table 1: Quantitative Physicochemical Properties of
Docosapentaenoic Acid
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Property Value Data Source(s)

Molecular Formula C₂₂H₃₄O₂ [3]

Molecular Weight 330.5 g/mol

Monoisotopic Mass 330.25588 g/mol

Appearance
Clear to pale yellow oily liquid

at room temperature.

Melting Point -47.0 °C (226.15 K)

Boiling Point 234.0 °C (507.15 K)

Density 0.900 g/cm³

pKa (Strongest Acidic) 4.88 (Predicted)

logP (Octanol-Water Partition

Coefficient)
6.7 - 7.8 (Predicted)

Water Solubility
Very limited; practically

insoluble.

Organic Solvent Solubility
Soluble in ethanol, chloroform,

dichloromethane, DMSO.

Isomers and Chemical Structure
DPA is a straight-chain PUFA with 22 carbons and 5 cis-configured double bonds. The two

primary isomers are regioisomers, differing in the positions of these bonds.

n-3 DPA (Clupanodonic Acid): all-cis-7,10,13,16,19-docosapentaenoic acid. It is an omega-

3 fatty acid, serving as a metabolic intermediate between Eicosapentaenoic Acid (EPA) and

Docosahexaenoic Acid (DHA).

n-6 DPA (Osbond Acid): all-cis-4,7,10,13,16-docosapentaenoic acid. It is an omega-6 fatty

acid formed from Arachidonic Acid (AA) via elongation to Adrenic Acid (AdA).

Signaling and Metabolic Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Docosapentaenoic-Acid
https://www.benchchem.com/product/b7803403?utm_src=pdf-body
https://www.benchchem.com/product/b7803403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7803403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DPA is a bioactive lipid that serves as a precursor to potent signaling molecules and is a key

intermediate in the metabolism of long-chain PUFAs.

n-3 DPA Metabolic Pathway
n-3 DPA is a crucial link in the biosynthesis of DHA from EPA. This pathway involves an

elongation step followed by desaturation. DPA itself can be metabolized by cyclooxygenase

(COX) and lipoxygenase (LOX) enzymes to produce bioactive eicosanoids and is a precursor

to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins,

which are critical for resolving inflammation.
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Caption: Biosynthesis and metabolism of n-3 Docosapentaenoic Acid (DPA).

n-6 DPA Metabolic Pathway
n-6 DPA (Osbond acid) originates from the essential omega-6 fatty acid, Arachidonic Acid (AA).

This pathway involves two primary enzymatic steps: elongation and subsequent desaturation.
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Biosynthesis
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Caption: Biosynthesis pathway of n-6 Docosapentaenoic Acid (Osbond Acid).

Experimental Protocols & Methodologies
Accurate characterization and quantification of DPA are essential for research. The following

sections outline standard experimental protocols.

Chromatographic Separation and Quantification
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is

commonly used for the separation of fatty acid classes. For quantification and identification of

specific fatty acids like DPA, Gas Chromatography coupled with Mass Spectrometry (GC-MS)

is the gold standard, typically after derivatization to fatty acid methyl esters (FAMEs).

Protocol Outline (GC-MS):

Lipid Extraction: Extract total lipids from the sample using a method like Folch or Bligh-Dyer

(chloroform/methanol).
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Saponification & Methylation: Saponify the lipid extract with methanolic NaOH to release free

fatty acids, followed by methylation using BF₃-methanol or methanolic HCl to form FAMEs.

FAME Extraction: Extract the resulting FAMEs into an organic solvent such as hexane.

GC-MS Analysis: Inject the FAME extract onto a GC equipped with a polar capillary column

(e.g., biscyanopropyl polysiloxane). Use a temperature gradient program to separate the

FAMEs based on chain length and unsaturation.

Identification & Quantification: Identify DPA methyl ester by its retention time and mass

spectrum compared to a pure standard. Quantify using an internal standard (e.g., C17:0 or

C23:0).
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Caption: General workflow for the analysis of DPA by GC-MS.

Structural Characterization
Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass

Spectrometry (MS) are powerful tools for unambiguous structural elucidation.

¹H and ¹³C NMR: Used to confirm the number and position of double bonds and the overall

carbon skeleton. Specific chemical shifts of olefinic carbons and protons are characteristic of

the fatty acid structure.

MS/MS Fragmentation: Electrospray ionization (ESI) MS/MS can provide detailed structural

information. The fragmentation pattern of the [M-H]⁻ ion helps locate the double bonds within

the acyl chain.

Solubility Determination
Methodology: The solubility of DPA in aqueous buffers can be determined by preparing a

saturated solution and quantifying the dissolved amount.
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Protocol Outline:

Solvent Evaporation: If DPA is in an organic solvent, evaporate the solvent under a gentle

stream of nitrogen.

Buffer Addition: Add an aqueous buffer (e.g., PBS pH 7.2 or Tris-HCl pH 8.5) to the neat oil.

Equilibration: Vortex or sonicate the mixture to facilitate dissolution and let it equilibrate (e.g.,

for several hours or overnight) to ensure saturation.

Separation: Centrifuge the solution to pellet any undissolved DPA.

Quantification: Carefully collect the supernatant and quantify the DPA concentration using a

validated method such as GC-MS or HPLC.

Stability and Handling
Stability: As a polyunsaturated fatty acid, DPA is highly susceptible to lipid peroxidation due to

its multiple double bonds. Oxidation can be initiated by heat, light, and the presence of metal

ions.

Storage and Handling Recommendations:

Storage: Store pure DPA or its solutions at -20°C or below. For long-term stability, storage at

-80°C under an inert gas (e.g., nitrogen or argon) is recommended.

Solvents: If supplied in an organic solvent like ethanol, it should remain stable for at least

one year at -20°C.

Antioxidants: The inclusion of antioxidants such as α-tocopherol can significantly limit

degradation during storage.

Aqueous Solutions: Aqueous solutions of DPA are not recommended for long-term storage

and should be prepared fresh daily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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